9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
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Overview
Description
9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one is a complex organic compound characterized by its unique structure and deuterium labeling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the core benzo[a]quinolizin structure, followed by the introduction of methoxy groups and the deuterated side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a tool for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s metabolic stability and interaction with enzymes, leading to unique effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other deuterated analogs and structurally related benzo[a]quinolizin derivatives. Examples include:
- 9,10-Dimethoxy-3-[2-(methyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
- 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(methyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
Uniqueness
The uniqueness of 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one lies in its specific deuterium labeling, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying isotope effects and developing new applications in various fields.
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3/i1D3,2D3 |
InChI Key |
WKGNBYVLCQOPIG-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC |
Origin of Product |
United States |
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